![molecular formula C17H23N3O2 B10913088 2-Ethyl-1-((6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl)piperidine](/img/structure/B10913088.png)
2-Ethyl-1-((6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes an isoxazole ring fused to a pyridine ring, with additional ethyl and piperidino groups attached. This unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of (6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the pyridine ring. The ethyl and piperidino groups are then added through substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure may offer advantages in targeting specific biological pathways.
Industry: In industrial settings, the compound may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used. Researchers study these interactions to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
(6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring structure and may exhibit similar chemical and biological properties.
Pyridine derivatives: Compounds containing the pyridine ring are widely studied for their diverse applications in chemistry and biology.
Piperidine derivatives: The presence of the piperidino group in the compound makes it comparable to other piperidine-containing molecules, which are often explored for their pharmacological activities.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H23N3O2/c1-4-12-10-14(15-11(3)19-22-16(15)18-12)17(21)20-9-7-6-8-13(20)5-2/h10,13H,4-9H2,1-3H3 |
InChI Key |
DUMJOPOUGPKURC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C3C(=NOC3=NC(=C2)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


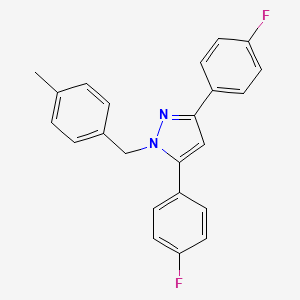
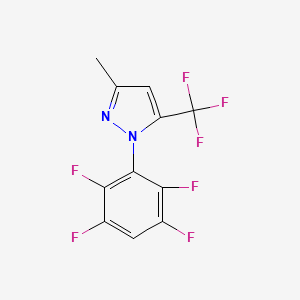
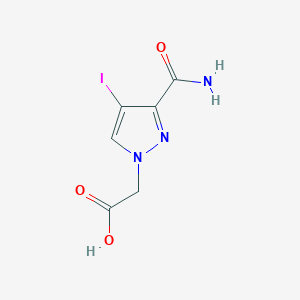
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913028.png)
![5-(4-fluorophenyl)-N-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913044.png)
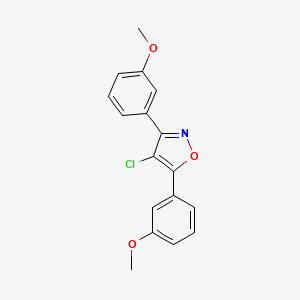

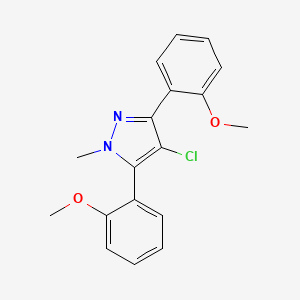
![(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10913065.png)

![3,6-dimethyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913069.png)
![2-[3,5-Bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10913073.png)
![6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10913075.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10913076.png)
